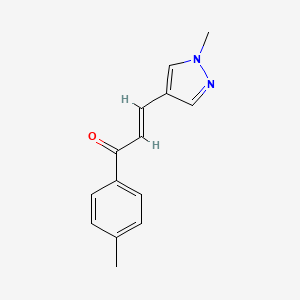
(2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features a 4-methylphenyl group and a 1-methyl-1H-pyrazol-4-yl group connected by a propenone bridge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-methylacetophenone and 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Claisen-Schmidt condensation reactions, optimized for yield and purity. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the phenyl ring or the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the carbonyl group in the propenone bridge can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry
In chemistry, (2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one is studied for its potential as a building block in organic synthesis
Biology
Biologically, chalcones and their derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be investigated for similar biological activities, contributing to the development of new pharmaceuticals.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Chalcones have been studied for their ability to inhibit enzymes and modulate biological pathways, making them candidates for drug development.
Industry
Industrially, the compound might be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.
作用机制
The mechanism of action of (2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one would depend on its specific biological target. Generally, chalcones exert their effects by interacting with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their function or altering their activity.
相似化合物的比较
Similar Compounds
- (2E)-1-(4-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one
- (2E)-1-(4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one
- (2E)-1-(4-methylphenyl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one
Uniqueness
The uniqueness of (2E)-1-(4-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 4-methylphenyl group and the 1-methyl-1H-pyrazol-4-yl group provides distinct electronic and steric properties, differentiating it from other chalcones.
属性
IUPAC Name |
(E)-1-(4-methylphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-3-6-13(7-4-11)14(17)8-5-12-9-15-16(2)10-12/h3-10H,1-2H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGUUDGKKDWVGO-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














